molecular formula C21H28N4O2S B12247965 3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12247965
M. Wt: 400.5 g/mol
InChI Key: STDFGCBOXBYVOJ-UHFFFAOYSA-N
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Description

3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the octahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation using benzenesulfonyl chloride in the presence of a base.

    Attachment of the indazole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the indazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring or the benzenesulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

3-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C21H28N4O2S/c1-23-21(19-9-5-6-10-20(19)22-23)15-24-11-16-13-25(14-17(16)12-24)28(26,27)18-7-3-2-4-8-18/h2-4,7-8,16-17H,5-6,9-15H2,1H3

InChI Key

STDFGCBOXBYVOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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